molecular formula C28H21ClO3 B11684689 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate CAS No. 4102-41-4

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate

Cat. No.: B11684689
CAS No.: 4102-41-4
M. Wt: 440.9 g/mol
InChI Key: XGSPYQBMCRDWCC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate is an organic compound characterized by the presence of a chlorophenyl group, an oxoethyl group, and a triphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate typically involves the reaction of 2,2,2-triphenylacetic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Triphenylacetic Acid: Shares the triphenylacetate moiety but lacks the chlorophenyl and oxoethyl groups.

    4-Chlorophenylacetic Acid: Contains the chlorophenyl group but lacks the triphenylacetate and oxoethyl groups.

    2-(4-Chlorophenyl)-2-oxoethyl Acetate: Similar structure but with an acetate group instead of the triphenylacetate moiety.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both the chlorophenyl and triphenylacetate groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

4102-41-4

Molecular Formula

C28H21ClO3

Molecular Weight

440.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2,2,2-triphenylacetate

InChI

InChI=1S/C28H21ClO3/c29-25-18-16-21(17-19-25)26(30)20-32-27(31)28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2

InChI Key

XGSPYQBMCRDWCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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